molecular formula C27H28FN5O2 B2550862 2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326824-88-7

2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2550862
CAS RN: 1326824-88-7
M. Wt: 473.552
InChI Key: SDTJLJWDGKKAOS-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C27H28FN5O2 and its molecular weight is 473.552. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Inhibition Properties

  • Antibacterial and Biofilm Inhibition Activities : Novel bis(pyrazole-benzofuran) hybrids, including compounds structurally related to the query compound, have shown potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. One such compound demonstrated biofilm inhibition activities more effective than Ciprofloxacin, indicating potential applications in combating bacterial infections and biofilm-related diseases (Mekky & Sanad, 2020).

  • Molecular Structure Investigations : Investigations into the molecular structure of s-triazine incorporates pyrazole/piperidine/aniline moieties, related to the query compound, have been conducted. Such studies are crucial for understanding the chemical behavior and potential pharmaceutical applications of these compounds (Shawish et al., 2021).

  • Pharmacological Activities of Related Compounds : Fused heterocyclic systems, including pyrazolo[4′,3′:5,6]pyrano[2,3-d][ ]oxazin-5-one and its derivatives, have been studied for their antioxidant and anticancer activities. These studies provide insights into the potential therapeutic applications of similar compounds (Mahmoud, El-Bordany, & Elsayed, 2017).

  • Molecular Interaction with CB1 Cannabinoid Receptor : Research on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, structurally related to the query compound, have shown potent and selective antagonism for the CB1 cannabinoid receptor. Such studies contribute to understanding the interactions of similar compounds with biological receptors (Shim et al., 2002).

  • Antimicrobial Activity : Novel pyrazolyl-s-triazine derivatives, structurally related to the query compound, have shown antimicrobial and antifungal activities against several microorganisms. These findings are significant for developing new antimicrobial agents (Sharma et al., 2017).

Structural and Chemical Properties

  • Synthesis and Structural Characterization : Structural characterization of similar compounds like 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles has been conducted. This kind of research provides valuable information on the chemical properties and potential synthesis pathways of related compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

  • X-ray Crystallography Studies : The structural analysis of compounds structurally similar to the query, such as 1‐[(2,6‐Di­methyl­phenyl)­amino­carbonyl­methyl]‐4‐{[3‐(4‐nitro­phenyl)‐1,2,4‐oxa­diazol‐5‐yl]­methyl}piperazine, using X-ray crystallography. These studies help in understanding the molecular conformation and potential interactions of these compounds (Wang et al., 2004).

properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN5O2/c1-19-7-8-21(17-20(19)2)23-18-25-27(35)32(15-16-33(25)29-23)10-9-26(34)31-13-11-30(12-14-31)24-6-4-3-5-22(24)28/h3-8,15-17,23,25,29H,9-14,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSNCAXZPSFCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCN(CC4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

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